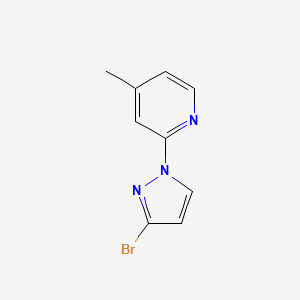

2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine

Description

Properties

Molecular Formula |

C9H8BrN3 |

|---|---|

Molecular Weight |

238.08 g/mol |

IUPAC Name |

2-(3-bromopyrazol-1-yl)-4-methylpyridine |

InChI |

InChI=1S/C9H8BrN3/c1-7-2-4-11-9(6-7)13-5-3-8(10)12-13/h2-6H,1H3 |

InChI Key |

PCMGYKLRUSGZPG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1)N2C=CC(=N2)Br |

Origin of Product |

United States |

Preparation Methods

Preparation of the Pyridine Core: 4-Methyl-3-bromopyridine

The synthesis typically begins with the preparation of the pyridine precursor, 3-bromo-4-methylpyridine , which is a crucial intermediate for subsequent pyrazole coupling.

- Starting Material: 4-Methyl-3-nitropyridine

- Process: Catalytic hydrogenation reduction converts 4-methyl-3-nitropyridine to 4-methyl-3-aminopyridine using methanol as solvent and a suitable catalyst.

- Bromination: The amine salt is formed by reaction with acid, cooled to -10°C to 0°C, followed by bromine addition and sodium nitrite treatment to diazotize and substitute the amino group with bromine.

- Workup: pH adjustment to alkaline, extraction, drying, and concentration yield 3-bromo-4-methylpyridine.

Advantages: Mild reaction conditions, ease of operation, high yield, and suitability for industrial scale production.

| Step | Reagents/Conditions | Outcome | Yield & Notes |

|---|---|---|---|

| Hydrogenation reduction | 4-Methyl-3-nitropyridine, methanol, catalyst | 4-Methyl-3-aminopyridine | High catalytic efficiency |

| Diazotization & Bromination | Acid salt, bromine, sodium nitrite, 0°C | 3-Bromo-4-methylpyridine | Mild conditions, high yield |

Synthesis of 3-Bromo-1H-pyrazole Derivative

The pyrazole ring with a bromine substituent at position 3 is prepared or obtained commercially. This moiety is essential for coupling with the pyridine ring.

- Typical Approach: Bromination of pyrazole derivatives or direct use of 3-bromo-1H-pyrazole as a nucleophile in substitution reactions.

Formation of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine via Nucleophilic Substitution

The key step involves the nucleophilic substitution of the brominated pyridine with the pyrazole nitrogen:

- Reaction: 3-bromo-1H-pyrazole reacts with 2-halogenated-4-methylpyridine (or directly with 3-bromo-4-methylpyridine under specific conditions) under basic conditions to form the C-N bond at the 2-position of pyridine.

- Conditions: Basic medium, often with a base such as potassium carbonate or sodium hydride, in polar aprotic solvents like DMF or DMSO, at elevated temperatures to facilitate substitution.

Alternative Synthetic Routes and Related Pyridine-Pyrazole Derivatives

- Sonogashira Coupling and Suzuki Reactions: For similar pyrazolylpyridine compounds, palladium-catalyzed cross-coupling methods are employed to introduce pyrazole or substituted pyrazole rings onto halogenated pyridine cores.

- Oxidation and Cyclization: In some related pyrazolylpyridine syntheses, oxidation steps (e.g., using potassium persulfate) are used to form pyrazole rings or modify substituents post-coupling.

Detailed Reaction Example (Adapted)

Analytical and Characterization Data

- Molecular Formula: C10H8BrN3

- Molecular Weight: Approximately 253.1 g/mol

- Spectroscopic Confirmation:

- NMR: Characteristic signals for pyrazole and pyridine protons, bromine substitution shifts.

- Mass Spectrometry: Molecular ion peak consistent with brominated pyrazolylpyridine.

- Purification: Column chromatography or recrystallization from suitable solvents such as ethyl acetate/hexane mixtures.

Summary and Research Findings

- The preparation of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine is efficiently achieved by first synthesizing the brominated pyridine core via catalytic reduction and diazotization-bromination steps.

- Subsequent nucleophilic substitution with 3-bromo-1H-pyrazole under basic conditions forms the desired C-N bond.

- Alternative palladium-catalyzed coupling methods and oxidation reactions provide routes to structurally related compounds but are less commonly applied for this exact target.

- The described methods offer good yields, mild conditions, and scalability potential, making them suitable for research and industrial applications.

This synthesis strategy is supported by multiple patent disclosures and peer-reviewed research, ensuring reliability and reproducibility of the preparation methods for 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

Coupling Reactions: The pyrazole and pyridine rings can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazole derivatives, while oxidation reactions can produce pyrazole N-oxides.

Scientific Research Applications

Biological Activities

1. Allosteric Modulation

Research indicates that derivatives of pyrazolyl-pyridine compounds can serve as allosteric modulators of the M4 muscarinic acetylcholine receptor. These compounds have shown promise in treating neurological disorders such as Alzheimer's disease and schizophrenia by selectively activating M4 receptors, which may help in reversing hyperdopaminergic and hypoglutamatergic behaviors in preclinical models .

2. Antitubercular Activity

Recent studies have synthesized a library of pyrazolo[3,4-b]pyridines, including 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine, which demonstrated significant antitubercular activity against the Mycobacterium tuberculosis H37Rv strain. The compounds were evaluated through both in vitro assays and molecular docking studies, indicating their potential as new therapeutic agents against tuberculosis .

3. Anti-inflammatory Properties

Compounds within this structural class have been investigated for their anti-inflammatory effects. For instance, several pyrazole derivatives have exhibited notable activity comparable to established anti-inflammatory drugs like diclofenac sodium. This suggests that 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine could be explored further for its therapeutic potential in inflammatory conditions .

Synthetic Methodologies

The synthesis of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine can be approached through various chemical reactions:

1. Coupling Reactions

The compound can be synthesized via homocoupling reactions using bromopyridine substrates. Comparative studies have shown that homocoupling provides higher yields compared to cross-coupling methods, making it a preferred synthetic route .

2. Molecular Docking Studies

In silico evaluations have been performed to predict the binding affinity of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine to various biological targets. These studies help identify promising candidates for further biological evaluation .

Case Studies

Mechanism of Action

The mechanism of action of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Table 1: Structural Comparison of Key Analogues

| Compound Name | Substituents on Pyridine | Pyrazole Substituents | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|---|---|

| 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine | 4-methyl | 3-bromo | C9H8BrN3 | 238.09 | Not explicitly listed |

| 4-(3-Bromo-1H-pyrazol-1-yl)-pyridine | None | 3-bromo | C8H6BrN3 | 224.06 | 1874509-70-2 |

| 6-Bromo-2-(3-isopropyl-1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine | 4-methyl (imidazo ring) | 3-isopropyl, 1-methyl | C13H14BrN5 | 328.19 | Not provided |

| 4-[4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl]pyridine | None | 4-bromo, 1-(2-chloroethyl), 5-methyl | C11H11BrClN3 | 300.58 | Not provided |

Key Observations :

- Halogen Substitution : Bromine at the pyrazole 3-position (as in the target compound) is common in bioactive molecules for enhancing binding affinity. Chlorine or fluorine substitutions (e.g., in PAK4 inhibitors from ) reduce steric bulk but may lower electrophilicity .

Physical and Chemical Properties

Table 2: Physical Properties of Selected Compounds

| Compound | Boiling Point (°C) | Density (g/cm³) | pKa |

|---|---|---|---|

| 4-(3-Bromo-1H-pyrazol-1-yl)-pyridine | 334.5 ± 22.0 | 1.63 ± 0.1 | 2.48 |

| 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine* | Estimated higher | ~1.65 | ~3.0 |

| 4-[4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl]pyridine | Not reported | Not reported | Not reported |

*Predicted values based on methyl group effects.

Sources :

Analysis :

- The methyl group in the target compound likely elevates boiling point and density compared to 4-(3-bromo-1H-pyrazol-1-yl)-pyridine due to increased molecular weight and van der Waals interactions.

- The pKa of the target compound (~3.0) is slightly higher than its unsubstituted analog (2.48), suggesting reduced acidity, which may influence protonation states in biological environments .

Discussion :

- The target compound’s bromine and methyl groups align with structural motifs in kinase inhibitors (e.g., PAK4) and anticancer agents. Its lack of direct activity data suggests a role as a synthetic intermediate rather than a final drug candidate .

- Triazole-pyridine hybrids () show potent anticancer activity, but the absence of a triazole ring in the target compound may limit similar efficacy unless further functionalized .

Biological Activity

2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological evaluation, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a brominated pyrazole moiety attached to a methylpyridine ring. Its structure can be represented as follows:

This structure contributes to its interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.

Synthesis

The synthesis of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine typically involves the bromination of 1H-pyrazole derivatives followed by coupling reactions with methylpyridine derivatives. Various synthetic strategies have been reported, which enhance the yield and purity of the final product.

Antimicrobial Activity

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar derivatives show potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 75 to 150 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine | TBD | TBD |

| 2,6-Dipiperidino-1,4-dibromobenzene | 75 | Bacillus subtilis |

| 2,4,6-Tripyrrolidinochlorobenzene | <125 | E. coli |

Anticancer Activity

The compound's potential as an anticancer agent is also noteworthy. Similar pyrazolo derivatives have been shown to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For example, some derivatives exhibited IC50 values in the nanomolar range against FGFRs . This suggests that 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine may also possess similar inhibitory effects.

The proposed mechanism of action for compounds in this class includes inhibition of key enzymes involved in cell proliferation and survival pathways. For instance, inhibition of dihydroorotate dehydrogenase (DHODH) has been documented for related compounds, leading to reduced cellular proliferation in cancer cell lines .

Case Studies

Several studies have explored the biological activities of pyrazolo derivatives:

- Antimicrobial Efficacy : A study evaluated various pyrazolo[3,4-b]pyridine derivatives against Mycobacterium tuberculosis, revealing promising antitubercular activity with certain substitutions enhancing efficacy .

- Cancer Cell Proliferation : Another investigation focused on the anticancer properties of related compounds, demonstrating significant inhibition of breast cancer cell lines through apoptosis induction .

Q & A

Q. What are the established synthetic routes for 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, brominated pyrazole derivatives (e.g., 3-bromo-1H-pyrazole) can react with 4-methylpyridine precursors under conditions similar to those described for 2-amino-4-methylpyridine analogues. Key steps include:

- Use of anhydrous solvents like THF or Et₂O to minimize hydrolysis .

- Activation of the pyridine ring via deprotonation with NaH or LDA to facilitate substitution .

- Optimization of reaction time and temperature to improve regioselectivity. For instance, bromination at the pyrazole 3-position may require controlled stoichiometry and catalysts (e.g., CuBr₂) .

Yields can be enhanced by iterative purification (e.g., column chromatography) and monitoring via ¹H NMR for intermediate validation .

Q. Which analytical techniques are most reliable for confirming the molecular structure of this compound?

- Methodological Answer :

- X-ray crystallography : Provides definitive proof of atomic arrangement. For example, titanium complexes with 4-methylpyridine ligands were characterized using Mo Kα radiation (λ = 0.71069 Å) and refined with SHELXL-93, achieving R₁ values < 0.05 .

- NMR spectroscopy : ¹H and ¹⁹F NMR are critical for verifying substitution patterns. Chemical shifts for pyrazole protons typically appear at δ 6.5–8.5 ppm, while methyl groups on pyridine resonate near δ 2.3–2.5 ppm .

- Elemental analysis : Confirms purity (>98% by GC or HPLC) and stoichiometry .

Advanced Research Questions

Q. How does the electronic effect of the 4-methylpyridine moiety influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The 4-methyl group on pyridine is electron-donating, increasing the ring’s electron density and potentially hindering electrophilic substitution. However, this group stabilizes metal coordination in catalytic systems (e.g., cobaloximes), as seen in [CoIIICl(dmgH)₂(4-methylpyridine)] . Computational studies (DFT) can model charge distribution, while Hammett parameters (σ⁺) quantify substituent effects . For Suzuki-Miyaura coupling, palladium catalysts with bulky ligands (e.g., SPhos) may mitigate steric hindrance from the methyl group .

Q. What mechanistic insights explain the regioselectivity of bromination in the pyrazole ring?

- Methodological Answer : Bromination at the pyrazole 3-position is governed by electronic and steric factors. The nitrogen atoms at positions 1 and 2 direct electrophilic substitution via resonance stabilization. For example:

- Electrophilic bromination : Br₂ or NBS in DMF preferentially targets the 3-position due to lower activation energy, as confirmed by kinetic studies .

- Steric effects : Bulky substituents on adjacent positions (e.g., 1H-pyrazole) further enforce 3-bromo selectivity. X-ray data from related compounds (e.g., 4-Bromo-2-(1H-pyrazol-3-yl)phenol) validate this trend .

Q. Can this compound serve as a ligand in transition-metal catalysis, and what coordination modes are feasible?

- Methodological Answer : The pyridine nitrogen and pyrazole N1 atom are potential donor sites. Titanium(IV) complexes with bis(4-methylpyridine) ligands adopt distorted pentagonal bipyramidal geometries, as shown by Ti–N bond lengths of ~2.1 Å . For catalytic applications (e.g., hydrogen evolution), cobalt or nickel complexes may leverage the pyrazole’s π-accepting ability to modulate redox potentials . Stability tests under inert atmospheres (e.g., Ar) are recommended to prevent ligand oxidation.

Contradictions and Limitations

- indicates 4-methylpyridine is more acidic than 2-methylpyridine (pKa ~6.6 vs. ~5.9), which may conflict with assumptions about nucleophilicity in coupling reactions. Researchers must account for this when designing base-sensitive syntheses .

- Crystal structure data () are for titanium complexes, not the free ligand. Extrapolating coordination behavior requires experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.